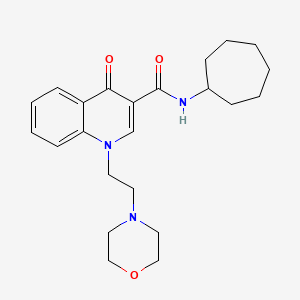![molecular formula C23H22ClN3O B10793775 5-benzyl-7-chloro-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B10793775.png)
5-benzyl-7-chloro-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl-7-chloro-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one is a complex organic compound that belongs to the class of pyrazoloquinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-7-chloro-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzyl chloride and cyclohexylamine, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-benzyl-7-chloro-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
5-benzyl-7-chloro-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-benzyl-7-chloro-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
5-benzyl-7-chloro-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one is unique due to its specific structural features and the combination of benzyl, chloro, and cyclohexyl groups, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C23H22ClN3O |
|---|---|
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
5-benzyl-7-chloro-2-cyclohexylpyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C23H22ClN3O/c24-17-11-12-19-21(13-17)26(14-16-7-3-1-4-8-16)15-20-22(19)25-27(23(20)28)18-9-5-2-6-10-18/h1,3-4,7-8,11-13,15,18H,2,5-6,9-10,14H2 |
Clé InChI |
KVOQSTYDJIMDAO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C(=O)C3=CN(C4=C(C3=N2)C=CC(=C4)Cl)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


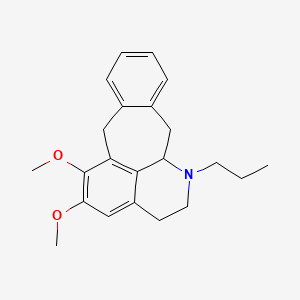
![acetic acid (R)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester](/img/structure/B10793704.png)
![1,6-Dimethyl-1,5,5a,6,7,8-hexahydro-6-aza-benzo[mno]aceanthrylen-1-ol](/img/structure/B10793705.png)
![N-(6-Methyl-1,5,5a,6,7,8-hexahydro-6-aza-benzo[mno]aceanthrylen-1-yl)-acetamide](/img/structure/B10793712.png)
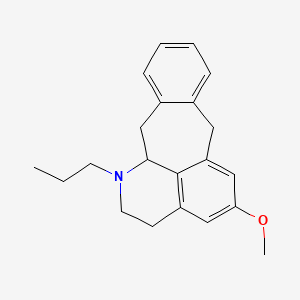
![6-Methyl-1,5,5a,6,7,8-hexahydro-6-aza-benzo[mno]aceanthrylen-1-ylamine](/img/structure/B10793723.png)
![(1R)-2-methyl-9-oxa-2-azapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-5(18),6,8(17),11,13,15-hexaen-10-one](/img/structure/B10793727.png)
![(R)-5,6,6a,7-Tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B10793751.png)

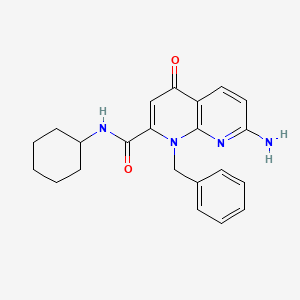
![2-cyclohexyl-5-(2-morpholinoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B10793764.png)
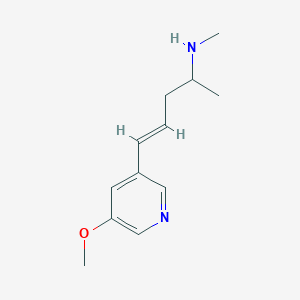
![5-benzyl-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B10793778.png)
